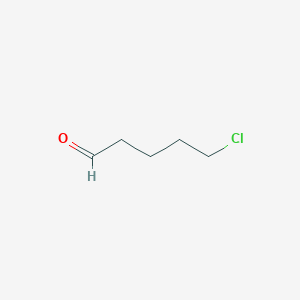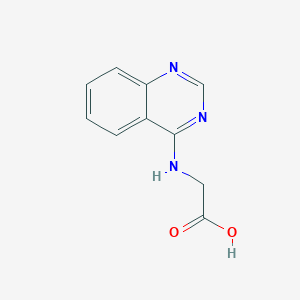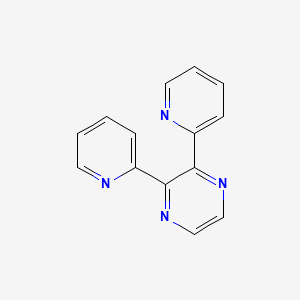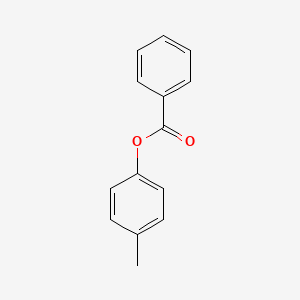
对甲苯基苯甲酸酯
描述
P-Tolyl benzoate, also known as 4-Methylphenyl benzoate or 4-Cresyl benzoate, is a chemical compound with the molecular formula C14H12O2 . It is a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of p-Tolyl benzoate consists of a benzene ring (benzoate) attached to another benzene ring (p-tolyl) via an ester linkage . The molecular weight of p-Tolyl benzoate is 212.24 .Physical And Chemical Properties Analysis
P-Tolyl benzoate is a solid at 20 degrees Celsius . . The melting point of p-Tolyl benzoate is between 69.0 to 73.0 degrees Celsius .科学研究应用
红外光谱校准
对甲苯基苯甲酸酯: 因其具有清晰的谱峰,在红外光谱中被用作校准标准。 该化合物的谱图可作为识别和定量化学物质的参考 .
有机合成中间体
它是一种有机合成中间体,特别是在芳香族化合物的生产中。 其酯基可以转化为其他官能团,促进多种化学反应 .
药物研究
在药物研究中,对甲苯基苯甲酸酯因其作为药物分子合成前体的潜力而受到研究。 其苯甲酸酯是许多具有药理活性的化合物中的关键官能团 .
材料科学
该化合物因其掺入聚合物时的特性而在材料科学中被研究。 它可以影响聚合物基材料的热稳定性和刚性 .
分析化学
对甲苯基苯甲酸酯: 在分析化学中被用作色谱分析的标准,因为它具有稳定性和独特的化学性质,有助于分离和识别复杂混合物 .
安全和危害
作用机制
Mode of Action
The interaction of this compound with its targets and the resulting changes at the molecular level are areas of ongoing research .
Biochemical Pathways
Benzoate derivatives have been studied for their potential role in various metabolic pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylphenyl benzoate . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
属性
IUPAC Name |
(4-methylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZUDIHEZXFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060632 | |
| Record name | p-Tolyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614-34-6 | |
| Record name | 4-Methylphenyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Tolyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CRESOL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRF6AI5R4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Methylphenyl benzoate?
A1: The molecular formula of 4-Methylphenyl benzoate is C14H12O2, and its molecular weight is 212.24 g/mol. [, , , ]
Q2: Are there any notable structural similarities between 4-Methylphenyl benzoate and other aryl benzoates?
A2: Yes, the crystal structure of 4-Methylphenyl benzoate closely resembles that of phenyl benzoate, 4-methylphenyl 4-methylbenzoate, and other aryl benzoates, exhibiting similar bond parameters. [, , , , ]
Q3: What is the dihedral angle between the phenyl and benzoyl rings in 4-Methylphenyl benzoate?
A3: The dihedral angle between the two aromatic rings in the crystal structure of 4-Methylphenyl benzoate is 63.57(5)°. []
Q4: Does the methyl group in 4-Methylphenyl benzoate exhibit any interesting structural features?
A4: In the crystal structure of phenyl 4-methylbenzoate (an isomer of 4-Methylphenyl benzoate), the methyl group displays orientational disorder. []
Q5: How does 4-Methylphenyl benzoate react in acidic conditions?
A5: In acidic environments, 4-Methylphenyl benzoate undergoes a rapid retro-Fries rearrangement, yielding 4-methylphenol and benzoic acid. This reaction suggests a dissociation-recombination mechanism with the potential for trapping the released benzoyl cation. [, ]
Q6: Can 4-Methylphenyl benzoate undergo a photochemical Fries rearrangement?
A6: Studies on related compounds, like 4-methylphenyl acetate, suggest that a photochemical Fries rearrangement might occur, potentially proceeding through a 4-acyl-4-methylcyclohexa-2,5-dienone intermediate. [, ]
Q7: How does 4-Benzoyl-4-methylcyclohexa-2,5-dienone, a precursor to 4-Methylphenyl benzoate, react with nucleophiles?
A7: 4-Benzoyl-4-methylcyclohexa-2,5-dienone undergoes hydrolysis in water, producing 4-methylphenol and benzoic acid. This reaction exhibits proton, water, and hydroxide ion catalysis, indicating a mechanistic similarity to benzaldehyde hemiacetal cleavage. []
Q8: What are the products when 4-Benzoyl-4-methylcyclohexa-2,5-dienone reacts with dialkyl amines?
A8: Reactions with dialkyl amines yield a mixture of 4-methylphenyl benzoate and 4-methylphenol alongside N,N-dialkylbenzamide. The proposed mechanism involves an initial amine-induced rearrangement to 4-methylphenyl benzoate, followed by amine cleavage to the phenol and amide. []
Q9: Has 4-Methylphenyl benzoate been explored as a chiral stationary phase in HPLC?
A9: Yes, a cellulose tris(4-methylphenyl benzoate) ester, commercially available as Chiralcel OJ, has been successfully used as a chiral stationary phase for separating enantiomers of compounds such as thalidomide and aminoglutethimide. [, , ]
Q10: What factors influence the enantiomeric resolution using Chiralcel OJ?
A10: Factors such as mobile phase composition (e.g., hexane-ethanol or hexane-2-propanol ratios) and column temperature affect the retention and enantioselectivity of compounds separated using the Chiralcel OJ stationary phase. []
Q11: Can FDLD (fluorescence-detected linear dichroism) be used to study 4-Methylphenyl benzoate?
A11: Yes, FDLD has been successfully employed to analyze 4-Methylphenyl benzoate oriented on stretched oxidized polyethylene film. This technique reveals information about the spectral properties, orientation, and immediate environment of the molecule. []
Q12: Have any computational studies been conducted on 4-Methylphenyl benzoate or related aryl benzoates?
A12: While specific studies on 4-Methylphenyl benzoate are limited in the provided research, computational analyses on related aryl benzoates and their metal complexes provide insights into their structural features, electronic properties, and reactivity. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

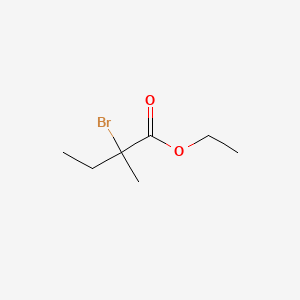

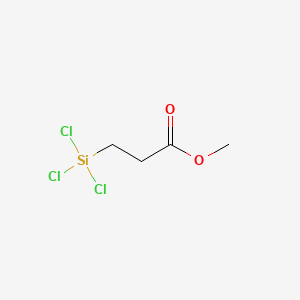
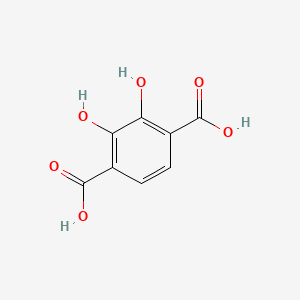


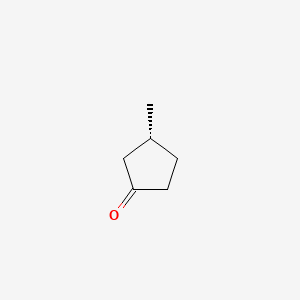

![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)
